Mitochondrial Complex I Inhibition: 4‑Chlorobenzoyl‑Containing CAI vs. Non‑Chlorinated Heterocyclic Analogs
CAI (which incorporates the 4‑chlorobenzoyl‑1,2,3‑triazole core) inhibits mitochondrial complex I‑mediated NADH oxidation with an IC₅₀ of ~500 nM, whereas the analogous pyrazole‑ (10, 11) and imidazole‑based (12) variants exhibit no significant inhibition at equivalent concentrations [1]. This pharmacophoric reliance on the intact 4‑chlorobenzoyl‑triazole framework makes 4-(4-chlorobenzoyl)-1H-1,2,3-triazole the necessary building block for maintaining target engagement.
| Evidence Dimension | Inhibition of mitochondrial complex I (NADH oxidation) |
|---|---|
| Target Compound Data | CAI (contains 4‑chlorobenzoyl‑triazole): IC₅₀ ~0.5 μM |
| Comparator Or Baseline | Pyrazole‑based analog (compound 10) and imidazole‑based analog (compound 12): no significant inhibition at 500 nM |
| Quantified Difference | >100‑fold loss of activity upon replacing the 4‑chlorobenzoyl‑triazole core with pyrazole/imidazole |
| Conditions | Isolated mitochondrial membranes; NADH oxidation measured spectrophotometrically; DMSO control set to 100% |
Why This Matters
For researchers developing CAI‑based therapeutics, sourcing the 4‑chlorobenzoyl‑triazole building block is non‑negotiable for retaining on‑target mitochondrial pharmacology.
- [1] Figure 3. The toxicophore present in carboxyamidotriazole inhibits mitochondrial complex I. PMC7316505. https://pmc.ncbi.nlm.nih.gov/articles/PMC7316505/figure/fig3/ (accessed 2026‑05‑06). View Source
